1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea
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Description
1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.
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Scientific Research Applications
DNA-Binding Studies and Biological Activities
1-(2-Morpholin-4-ylethyl)-3-(4-nitrophenyl)thiourea is a part of a group of nitrosubstituted acylthioureas studied for their potential anti-cancer properties. These compounds have been evaluated for their DNA interaction using techniques like cyclic voltammetry and UV–vis spectroscopy. Additionally, their antioxidant, cytotoxic, antibacterial, and antifungal activities have been assessed against various agents and organisms (Tahir et al., 2015).
Spectral Characterization and Crystal Structural Analysis
Another important application involves the synthesis and characterization of similar compounds. For example, 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, a derivative, has been synthesized and analyzed using spectroscopic techniques and X-ray diffraction. Such studies are crucial in understanding the molecular structure and potential applications of these compounds in various fields (Hassan et al., 2011).
Synthesis of Biologically Active Derivatives
The synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate crucial for creating biologically active compounds, highlights the significance of 1-(2-Morpholin-4-ylethyl)-3-(4-nitrophenyl)thiourea in medicinal chemistry. This synthesis plays a vital role in developing small molecule inhibitors for anticancer research (Wang et al., 2016).
Synthesis and Anticancer Activity
N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, a compound with strong anticancer activity, is another example where the thiourea derivative is being considered for clinical trials in kidney cancer treatment. Its synthesis and potential as a metabolite active agent signify the importance of such compounds in drug development (Nammalwar et al., 2010).
Corrosion Inhibition Studies
1-(2-Morpholin-4-ylethyl)-3-(4-nitrophenyl)thiourea derivatives have also been studied for their potential in corrosion inhibition, particularly in protecting mild steel in hydrochloric acid medium. This showcases the compound's utility in industrial applications (Karthik et al., 2014).
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-17(19)12-3-1-11(2-4-12)15-13(21)14-5-6-16-7-9-20-10-8-16/h1-4H,5-10H2,(H2,14,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLIPYDOCVRBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.